molecular formula C15H24N2 B4939449 1-methyl-4-(1-methyl-3-phenylpropyl)piperazine

1-methyl-4-(1-methyl-3-phenylpropyl)piperazine

Cat. No.: B4939449
M. Wt: 232.36 g/mol
InChI Key: XOKGAOFSSSIMKP-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-methyl-3-phenylpropyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a phenylpropyl group and a methyl group attached to the piperazine ring, making it a unique and versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(1-methyl-3-phenylpropyl)piperazine typically involves the reaction of 1-methylpiperazine with 1-methyl-3-phenylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(1-methyl-3-phenylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring nitrogen atoms can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced forms of the compound with hydrogenated bonds.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-Methyl-4-(1-methyl-3-phenylpropyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-(1-methyl-3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

  • 1-Methyl-4-(4-piperidinyl)piperazine
  • 1-Methylpiperazine
  • 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
  • 1-Methyl-4-(3-nitrophenyl)piperazine

Comparison: 1-Methyl-4-(1-methyl-3-phenylpropyl)piperazine is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

1-methyl-4-(4-phenylbutan-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-14(17-12-10-16(2)11-13-17)8-9-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKGAOFSSSIMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198649
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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